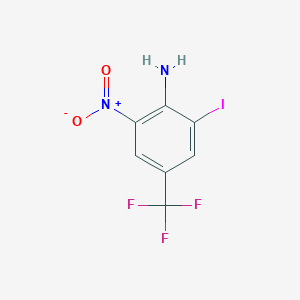

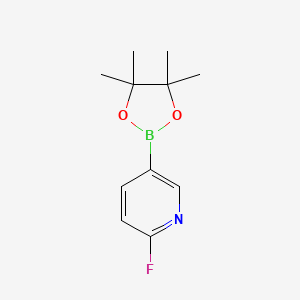

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

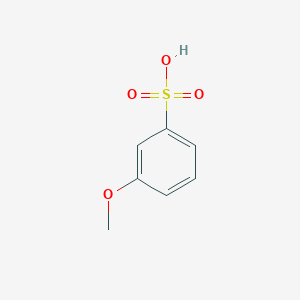

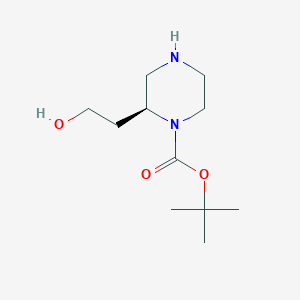

L'ester pinacolique de l'acide 2-fluoropyridine-5-boronique est un réactif biochimique qui peut être utilisé comme matériau biologique ou composé organique pour la recherche en sciences de la vie . C'est un dérivé d'acide boronique avec la formule empirique C11H15BFNO2 et un poids moléculaire de 223,05 . Ce composé est connu pour son utilité dans diverses réactions de synthèse organique, en particulier dans le domaine de la chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de l'ester pinacolique de l'acide 2-fluoropyridine-5-boronique implique généralement la réaction de couplage de Suzuki-Miyaura. Cette réaction est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée. Le processus implique le couplage d'un acide boronique aryle ou vinyle avec un halogénure d'aryle ou de vinyle en présence d'un catalyseur au palladium et d'une base . Les conditions réactionnelles sont généralement douces et tolérantes envers divers groupes fonctionnels, ce qui en fait une méthode polyvalente pour synthétiser des esters boroniques.

Méthodes de production industrielle

La production industrielle de l'ester pinacolique de l'acide 2-fluoropyridine-5-boronique suit des voies de synthèse similaires à celles de la synthèse à l'échelle du laboratoire, mais à une échelle plus grande. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction est courante dans les milieux industriels afin de maintenir la cohérence et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

L'ester pinacolique de l'acide 2-fluoropyridine-5-boronique subit diverses réactions chimiques, notamment :

Couplage de Suzuki-Miyaura : Cette réaction implique le couplage de l'ester boronique avec un halogénure d'aryle ou de vinyle pour former une nouvelle liaison carbone-carbone.

Protodéboronation : Cette réaction implique l'élimination de la partie bore de l'ester boronique, généralement par une approche radicalaire.

Oxydation : L'ester boronique peut être oxydé pour former l'alcool ou la cétone correspondant.

Réactifs et conditions courants

Catalyseurs au palladium : Utilisés dans les réactions de couplage de Suzuki-Miyaura.

Bases : Telles que le carbonate de potassium ou l'hydroxyde de sodium, utilisées pour faciliter la réaction de couplage.

Initiateurs radicalaires : Utilisés dans les réactions de protodéboronation.

Principaux produits formés

Composés biaryles : Formés à partir de réactions de couplage de Suzuki-Miyaura.

Alcools et cétones : Formés à partir de réactions d'oxydation.

Hydrocarbures : Formés à partir de réactions de protodéboronation.

Applications de la recherche scientifique

L'ester pinacolique de l'acide 2-fluoropyridine-5-boronique a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Utilisé dans la synthèse de composés pharmaceutiques par des réactions de couplage de Suzuki-Miyaura.

Synthèse organique : Sert de brique de construction pour la synthèse de molécules organiques complexes.

Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.

Recherche biologique : Employé comme réactif biochimique dans diverses analyses biologiques.

Mécanisme d'action

Le mécanisme d'action de l'ester pinacolique de l'acide 2-fluoropyridine-5-boronique implique principalement son rôle de réactif dans les réactions chimiques. Dans le couplage de Suzuki-Miyaura, l'ester boronique subit une transmétallation avec un catalyseur au palladium, suivie d'une élimination réductrice pour former le produit biaryle souhaité . La partie bore du composé agit comme un nucléophile, facilitant la formation de nouvelles liaisons carbone-carbone.

Applications De Recherche Scientifique

2-Fluoropyridine-5-boronic acid pinacol ester has several applications in scientific research:

Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds through Suzuki-Miyaura coupling reactions.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Material Science: Used in the development of new materials with specific properties.

Biological Research: Employed as a biochemical reagent in various biological assays.

Mécanisme D'action

The mechanism of action of 2-Fluoropyridine-5-boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boron moiety in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 2-fluoropyridine-4-boronique

- Acide 6-fluoro-3-pyridinylboronique

- Acide 4-fluorophénylboronique

Unicité

L'ester pinacolique de l'acide 2-fluoropyridine-5-boronique est unique en raison de son motif de substitution spécifique sur le cycle pyridine, qui confère une réactivité et une sélectivité distinctes dans les réactions chimiques. Sa partie ester pinacolique offre stabilité et facilité de manipulation par rapport aux autres acides boroniques, ce qui en fait un réactif précieux en synthèse organique.

Propriétés

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSRQMCKFLGPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479299 | |

| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444120-95-0 | |

| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of tau PET radioligand RO948?

A1: this compound (4) serves as a crucial building block in the synthesis of both the non-radioactive ligand (1) and the precursor for the radiolabeled [18F]RO948 ([18F]1). [] It participates in a Suzuki-Miyaura coupling reaction with 9-(4-methoxybenzyl)-9H-pyrrolo[2,3-b:4,5-c']dipyridin-2-yl trifluoromethanesulfonate (3) to form the core structure of the target molecule. This reaction highlights the compound's utility as a versatile reagent in organic synthesis, particularly for constructing complex molecules like PET radioligands.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.